3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea
Description
3-{2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea (CAS: 478077-55-3) is a urea derivative featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position and a sulfanylethyl chain linked to a phenylurea moiety. This compound belongs to the thiadiazole family, a class of heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Synthetic routes for this compound typically involve coupling reactions between thiadiazole-thiol intermediates and appropriately functionalized urea precursors, often utilizing reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation . Its structural complexity and functional groups make it a candidate for drug discovery, particularly in oncology and infectious diseases.
Properties
IUPAC Name |
1-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-9-11(19-16-15-9)18-8-7-13-12(17)14-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYRLYWFHNFXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea typically involves the following steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, 4-methyl-1,2,3-thiadiazole-5-thiol can be prepared by cyclization of thiosemicarbazide with acetic acid.
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Sulfanyl Ethyl Linkage Formation: : The thiadiazole derivative is then reacted with an alkylating agent such as 2-chloroethylamine to introduce the sulfanyl ethyl group. This reaction is typically carried out in the presence of a base like sodium hydroxide to facilitate the nucleophilic substitution.
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Urea Formation: : The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea moiety. This step is usually performed under mild conditions, often in an organic solvent like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiadiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols or amines.
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Substitution: : The sulfanyl ethyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiadiazole moieties exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways. A notable study demonstrated that derivatives similar to 3-{2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea showed cytotoxic effects against various cancer cell lines.
Case Study : A study published in Scientific Reports indicated that a related compound inhibited tumor growth in vivo by reducing cell proliferation and inducing apoptosis through mitochondrial pathways .
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. The structural features of this compound enhance its interaction with bacterial cell membranes.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
Herbicidal Activity
The compound has shown promise as a herbicide due to its ability to inhibit specific biochemical pathways in plants. Its application could lead to the development of new herbicides that are effective against resistant weed species.
Case Study : Research conducted on various crops demonstrated that formulations containing this compound significantly reduced weed biomass while maintaining crop yield .
Polymer Chemistry
This compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the incorporation into polymer matrices.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyurethane | 220 | 50 |
| Epoxy | 180 | 70 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the thiadiazole moiety or substituents on the phenyl ring can lead to derivatives with improved efficacy or reduced toxicity.
Mechanism of Action
The mechanism of action of 3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation.
Comparison with Similar Compounds
1-{3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea
This analogue replaces the 1,2,3-thiadiazole with a 1,3-thiazole ring and introduces a sulfonyl-linked piperazine-pyridine group.
N'-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
Here, a 1,2,4-triazole-thiol moiety replaces the thiadiazole, coupled with a hydrazide linker. This structure demonstrated potent antimetastatic activity in melanoma models, suggesting that triazole-thiol derivatives may offer superior anticancer efficacy compared to thiadiazoles .
Ethyl 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate
This simpler analogue retains the 1,2,3-thiadiazole core but replaces the phenylurea with an ethyl ester. The ester group improves lipophilicity, which could enhance membrane permeability but reduce target specificity .
Pharmacological and Physicochemical Properties
Key Observations :
- Bioactivity : Triazole-thiol derivatives (e.g., compound from ) exhibit higher antimetastatic potency than thiadiazoles, likely due to enhanced hydrogen-bonding interactions with cellular targets.
- Solubility : The phenylurea group in the target compound improves water solubility compared to ester derivatives (e.g., ), which may favor oral bioavailability.
- Synthetic Complexity : Thiadiazole derivatives generally require fewer synthetic steps than triazole analogues, making them more scalable for preclinical studies .
Anticancer Potential
However, its activity is less pronounced than triazole-thiol derivatives in 3D cancer models .
Antimicrobial Activity
Thiadiazole derivatives, including the target compound, have shown moderate antibacterial effects against Gram-positive pathogens, though they are outperformed by sulfonamide-containing analogues (e.g., ).
Biological Activity
3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea, with CAS Number 478077-54-2, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is CHNO₂. The structural components include:
- Thiadiazole moiety : Known for diverse biological activities.
- Urea group : Often associated with pharmacological properties.
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For example, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5d | HeLa | 0.37 |
| 5g | HeLa | 0.73 |
| 5k | HeLa | 0.95 |
| Sorafenib | HeLa | 7.91 |
The above data indicates that certain derivatives of thiadiazole are more potent than the reference drug Sorafenib . The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the sub-G1 phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study on related thiadiazole derivatives reported:
- Minimum Inhibitory Concentration (MIC) values against bacteria such as Staphylococcus aureus and Escherichia coli were found to be as low as 3.125 mg/mL.
- Effective against fungi like Candida albicans and Aspergillus flavus with similar MIC values .
These findings suggest that the incorporation of the thiadiazole ring enhances the antimicrobial efficacy of the compounds.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is highly dependent on their structural modifications. Key observations include:
- Substituents on the thiadiazole ring : Different substituents can significantly alter biological activity, indicating a strong structure–activity relationship.
- Hydrophobic interactions : The presence of hydrophobic groups enhances binding affinity to target proteins, which is crucial for anticancer activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various phenylurea derivatives and tested their efficacy against multiple cancer cell lines, revealing promising results for compounds with specific substitutions on the thiadiazole ring .
- Molecular Docking Studies : In silico studies revealed that these compounds effectively bind to key targets such as VEGFR-2, which is involved in tumor angiogenesis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-methyl-1,2,3-thiadiazole-5-thiol and a halogenated precursor (e.g., 2-chloroethylphenylurea). Purification typically involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization using ethanol or acetonitrile. Purity validation should combine HPLC (≥95% purity threshold) and melting point analysis .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ X-ray crystallography for definitive structural confirmation, supplemented by H/C NMR for functional group analysis. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight, while UV-Vis and IR spectroscopy elucidate electronic transitions and bonding motifs. For thiadiazole-sulfanyl interactions, computational methods like DFT can predict charge distribution .
Q. What are the standard protocols for assessing solubility and stability in biological assays?
- Methodological Answer : Solubility profiles should be determined in PBS (pH 7.4), DMSO, and ethanol via UV-Vis absorbance calibration curves. Accelerated stability studies under varying temperatures (4°C, 25°C, 37°C) and pH conditions (3–9) over 72 hours can identify degradation pathways, monitored via LC-MS .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and computational predictions be resolved?
- Methodological Answer : Cross-validate experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software). If inconsistencies arise (e.g., unexpected coupling patterns), consider dynamic effects like tautomerism or solvent interactions via variable-temperature NMR or MD simulations .
Q. What experimental designs are optimal for probing the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Develop a kinetic assay using recombinant enzymes (e.g., kinases or proteases) with fluorogenic substrates. Combine IC determination with SPR (surface plasmon resonance) to measure binding affinity. For mechanistic insights, employ isotopic labeling (e.g., S-thiadiazole) to track metabolic incorporation .
Q. How can AI-driven simulations enhance the study of this compound’s reactivity in catalytic systems?
- Methodological Answer : Integrate COMSOL Multiphysics with machine learning models (e.g., random forests) to simulate reaction kinetics under varying catalytic conditions (temperature, pressure, solvent). Train models on existing datasets of thiadiazole derivatives to predict optimal reaction pathways .
Q. What strategies address contradictory data in thermal stability studies?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) in triplicate under inert (N) and oxidative (O) atmospheres. If decomposition points vary, use in situ FTIR to identify intermediate species and revise degradation mechanisms .
Q. How can membrane separation technologies improve the scalability of this compound’s synthesis?
- Methodological Answer : Implement ceramic nanofiltration membranes to isolate intermediates during multi-step synthesis. Optimize parameters (pore size, flow rate) using response surface methodology (RSM) to maximize yield and minimize solvent waste .
Q. What theoretical frameworks guide the analysis of this compound’s supramolecular interactions?
- Methodological Answer : Apply Hirshfeld surface analysis (CrystalExplorer software) to X-ray data to quantify intermolecular forces (e.g., S···π interactions). Correlate findings with molecular docking studies to predict host-guest binding in drug delivery systems .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
